4-Nitro-3-(propylamino)benzoic acid
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Overview
Description
4-Nitro-3-(propylamino)benzoic acid is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 4-position and a propylamino group at the 3-position
Mechanism of Action
Target of Action
The primary target of 4-Nitro-3-(propylamino)benzoic acid is the G protein-coupled receptor 35 (GPR35) . GPR35 is a protein that, when activated, can trigger a variety of cellular responses. It is also known to play a significant role in inflammatory responses .
Mode of Action
This compound acts as an agonist of GPR35 . This means it binds to this receptor and activates it. The activation of GPR35 can lead to various cellular responses, including the up-regulation of tumor necrosis factor-alpha (TNF-α) in macrophages .
Biochemical Pathways
Upon activation of GPR35, this compound promotes the associated p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a crucial role in cellular responses to stress signals and inflammation .
Result of Action
The activation of GPR35 by this compound enhances inflammation in macrophages . Specifically, it up-regulates the expression of TNF-α, a key mediator of inflammatory response . This suggests that the compound may have a role in promoting inflammatory responses and potentially aggravating certain clinical conditions, including bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(propylamino)benzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with propylamine in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction mixture is stirred at 60°C for several hours, followed by precipitation and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(propylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-Amino-3-(propylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized derivatives of the benzoic acid core.
Scientific Research Applications
4-Nitro-3-(propylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the propylamino group, making it less versatile in certain chemical reactions.
3-Nitrobenzoic acid: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.
4-Aminobenzoic acid: Contains an amino group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
4-Nitro-3-(propylamino)benzoic acid is unique due to the combination of the nitro and propylamino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-nitro-3-(propylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-8-6-7(10(13)14)3-4-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDBJRSTTWCHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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